molecular formula C15H9NO2 B11875257 Benzofuro[3,2-b]quinolin-11(5H)-one CAS No. 58585-00-5

Benzofuro[3,2-b]quinolin-11(5H)-one

Cat. No.: B11875257
CAS No.: 58585-00-5
M. Wt: 235.24 g/mol
InChI Key: IIHLGQTXQZXTKM-UHFFFAOYSA-N
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Description

Benzofuro[3,2-b]quinolin-11(5H)-one is a heterocyclic compound that features a fused benzofuran and quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzofuro[3,2-b]quinolin-11(5H)-one can be synthesized through a tandem [4+2] cycloaddition/aromatization reaction. This method involves the reaction of aurone-derived N-tosyl-1-azadienes with arynes, which are generated in situ via fluoride ion-induced 1,2-elimination of 2-(trimethylsilyl)aryl triflates . The reaction proceeds under transition-metal-free conditions and delivers the desired product in moderate to good yields.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzofuro[3,2-b]quinolin-11(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuroquinoline derivatives, which can exhibit different chemical and physical properties based on the introduced functional groups.

Scientific Research Applications

Benzofuro[3,2-b]quinolin-11(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzofuro[3,2-b]quinolin-11(5H)-one and its derivatives involves interaction with specific molecular targets and pathways. For instance, certain derivatives may inhibit enzymes or interact with DNA, leading to anti-tumor effects. The exact pathways and targets can vary depending on the specific structure and functional groups of the derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuro[3,2-b]quinolin-11(5H)-one is unique due to its specific fusion pattern and the resulting electronic properties. This uniqueness makes it particularly valuable in the development of new materials and potential therapeutic agents.

Properties

CAS No.

58585-00-5

Molecular Formula

C15H9NO2

Molecular Weight

235.24 g/mol

IUPAC Name

5H-[1]benzofuro[3,2-b]quinolin-11-one

InChI

InChI=1S/C15H9NO2/c17-14-9-5-1-3-7-11(9)16-13-10-6-2-4-8-12(10)18-15(13)14/h1-8H,(H,16,17)

InChI Key

IIHLGQTXQZXTKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=CC=CC=C4O3

Origin of Product

United States

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